1,3-Octanedione, 4-ethyl-1-phenyl-
Overview
Description
1,3-Octanedione, 4-ethyl-1-phenyl- is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.345 g/mol . It is also known by several synonyms, including 4-ethyl-1-phenyloctane-1,3-dione . This compound is characterized by its unique structure, which includes an octanedione backbone with ethyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Octanedione, 4-ethyl-1-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Claisen condensation reaction, where ethyl acetate and acetophenone are reacted in the presence of a strong base such as sodium ethoxide . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of the acetophenone, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Octanedione, 4-ethyl-1-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Octanedione, 4-ethyl-1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1,3-Octanedione, 4-ethyl-1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Octanedione, 4-ethyl-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its diketone structure allows it to participate in enolate formation, which is a key intermediate in many organic reactions . Additionally, the phenyl ring can engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Octanedione, 4-methyl-1-phenyl-: Similar structure but with a methyl group instead of an ethyl group.
1,3-Octanedione, 4-ethyl-1-(4-methylphenyl)-: Similar structure but with a methyl-substituted phenyl ring.
1,3-Octanedione, 4-ethyl-1-(4-chlorophenyl)-: Similar structure but with a chloro-substituted phenyl ring.
Uniqueness
1,3-Octanedione, 4-ethyl-1-phenyl- is unique due to its specific combination of ethyl and phenyl substituents on the octanedione backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-ethyl-1-phenyloctane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-3-5-9-13(4-2)15(17)12-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOYCFZZZEZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455880 | |
Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112405-99-9 | |
Record name | 1,3-Octanedione, 4-ethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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